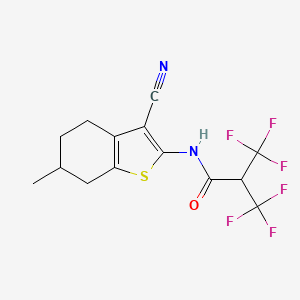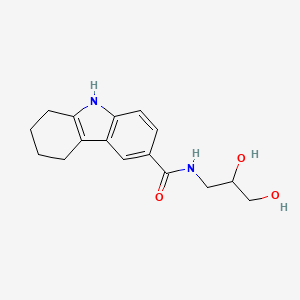![molecular formula C23H23BrN2O5 B4296536 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4296536.png)
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
描述
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a brominated hydroxyphenyl group, an isobutyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Isobutyl Group: This step often involves alkylation reactions.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or carboxylation of suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole ring.
Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-inflammatory or anticancer agent.
Industry
Material Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in electron-donating or -withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrole-3-carboxylic acid
- 2-Bromobutanoic acid
Uniqueness
3-(5-BROMO-2-HYDROXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its combination of a brominated hydroxyphenyl group, an isobutyl group, and a pyrrole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c1-12(2)11-23(22(30)31)18-17(19(25-23)15-10-13(24)8-9-16(15)27)20(28)26(21(18)29)14-6-4-3-5-7-14/h3-10,12,17-19,25,27H,11H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYGGFDZBATJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B4296467.png)
![{7-[Chloro(difluoro)methyl]-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B4296475.png)
![ETHYL 4-METHYL-5-(PIPERIDINE-1-CARBONYL)-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4296489.png)

![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE](/img/structure/B4296497.png)

![4-ACETYL-5-(4-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4296516.png)
![3-(5-BROMO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-5-PHENYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID](/img/structure/B4296535.png)
![[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B4296537.png)

![1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-ETHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4296545.png)
![1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE](/img/structure/B4296547.png)
![2-{4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296555.png)
![2-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B4296563.png)
